molecular formula C10H14N2O3 B041951 Tert-butyl 3-cyano-4-oxopyrrolidine-1-carboxylate CAS No. 175463-32-8

Tert-butyl 3-cyano-4-oxopyrrolidine-1-carboxylate

Cat. No. B041951
M. Wt: 210.23 g/mol
InChI Key: RKUQLKRPWWYRIG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The efficient synthesis of tert-butyl 3-cyano-4-oxopyrrolidine-1-carboxylate involves starting from readily available materials, highlighting an approach to access highly functionalized pyrrolidinone frameworks. This methodology supports the development of novel chemical entities, such as potent and selective macrocyclic Tyk2 inhibitors (Sasaki et al., 2020).

Molecular Structure Analysis

The molecular structure of related compounds has been elucidated through X-ray crystallography and DFT analyses, revealing the presence of intramolecular hydrogen bonds that stabilize their crystal structures. These studies provide insight into the structural features that may influence the reactivity and physical properties of tert-butyl 3-cyano-4-oxopyrrolidine-1-carboxylate and its derivatives (Çolak et al., 2021).

Chemical Reactions and Properties

Tert-butyl 3-cyano-4-oxopyrrolidine-1-carboxylate undergoes various chemical transformations, such as nitrile anion cyclization, to produce substituted pyrrolidines with high enantiomeric excess, showcasing its applicability in the synthesis of chiral compounds (Chung et al., 2005). Moreover, its reactivity towards singlet oxygen and subsequent coupling with nucleophiles demonstrates the compound's versatility in accessing a broad range of substituted pyrroles, which are valuable intermediates in organic synthesis (Wasserman et al., 2004).

Scientific Research Applications

  • Production of 5-Substituted Pyrrole Precursors

    It's used to produce 5-substituted pyrrole precursors of prodigiosin and its analogs, which are significant in medicinal chemistry (Wasserman et al., 2004).

  • Reaction Mechanism Studies

    The compound is studied for its reaction mechanism in the formation of 9-hydroxy-β-carbolin-4-carbonsäure, a complex organic compound (Görlitzer & Baltrusch, 2000).

  • Synthesis of Macrocyclic Tyk2 Inhibitors

    It plays a role in synthesizing novel macrocyclic Tyk2 inhibitors, contributing to the identification of potent and selective inhibitors, relevant in drug development (Sasaki et al., 2020).

  • Stereoselective Synthesis of Piperidine Derivatives

    The compound is utilized in the stereoselective synthesis of piperidine derivatives [3,2-c]-fused with oxygen heterocycles, important in synthetic organic chemistry (Moskalenko & Boev, 2014).

  • Library of N(4')-Substituted Pyrrolidines

    It's used in the synthesis of di-tert-butyl (2S,4E)-4-arylaminomethylidene-5-oxopyrrolidine-1,2-dicarboxylates, providing a library of N(4')-substituted pyrrolidines for research (Svete et al., 2010).

  • Intermediate for Anticancer Drugs

    It serves as an important intermediate for small molecule anticancer drugs, highlighting its pharmaceutical significance (Zhang et al., 2018).

  • Chemical Reactions and Transformations

    The compound is used in various chemical reactions and transformations, such as Diels-Alder endo-adducts, demonstrating its versatility in organic synthesis (Moskalenko & Boev, 2014).

  • Synthesis and Molecular Structure Analysis

    It has potential applications in the synthesis and analysis of molecular structures of organic compounds, aiding in the understanding of chemical properties and reactions (Çolak et al., 2021).

  • Supramolecular Assemblies Study

    The compound forms fascinating supramolecular assemblies through weak interactions like C-HO/C-H, relevant in the study of molecular interactions and structures (Samipillai et al., 2016).

Safety And Hazards

Tert-butyl 3-cyano-4-oxopyrrolidine-1-carboxylate is associated with several hazard statements including H302, H315, H319, and H335 . The precautionary statements include P261 and P305+P351+P338 . The compound is classified under the GHS07 pictogram .

properties

IUPAC Name

tert-butyl 3-cyano-4-oxopyrrolidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14N2O3/c1-10(2,3)15-9(14)12-5-7(4-11)8(13)6-12/h7H,5-6H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RKUQLKRPWWYRIG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC(C(=O)C1)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60373540
Record name tert-Butyl 3-cyano-4-oxopyrrolidine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60373540
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

210.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Tert-butyl 3-cyano-4-oxopyrrolidine-1-carboxylate

CAS RN

175463-32-8
Record name 1-Pyrrolidinecarboxylic acid, 3-cyano-4-oxo-, 1,1-dimethylethyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=175463-32-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-tert-Butoxycarbonyl-3-cyano-4-pyrrolidone
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0175463328
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name tert-Butyl 3-cyano-4-oxopyrrolidine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60373540
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Tert-butyl 3-Cyano-4-oxo-pyrrolidine-1-carboxylate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.115.866
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Tert-butyl 3-cyano-4-oxopyrrolidine-1-carboxylate
Reactant of Route 2
Tert-butyl 3-cyano-4-oxopyrrolidine-1-carboxylate
Reactant of Route 3
Tert-butyl 3-cyano-4-oxopyrrolidine-1-carboxylate
Reactant of Route 4
Reactant of Route 4
Tert-butyl 3-cyano-4-oxopyrrolidine-1-carboxylate
Reactant of Route 5
Tert-butyl 3-cyano-4-oxopyrrolidine-1-carboxylate
Reactant of Route 6
Tert-butyl 3-cyano-4-oxopyrrolidine-1-carboxylate

Citations

For This Compound
7
Citations
LS Feng, ML Liu, S Wang, Y Chai, K Lv, GZ Shan… - Tetrahedron, 2011 - Elsevier
… [3.4]octane scaffolds, the position isomers of the side chain at the C-7 position of Zabofloxacin, has been achieved in eight steps from tert-butyl 3-cyano-4-oxopyrrolidine-1-carboxylate. …
Number of citations: 32 www.sciencedirect.com
X Guo, XG Bai, YL Li, ZJ An, LX Xu, L Han… - Archiv der …, 2011 - Wiley Online Library
… A solution of tert-butyl 3-cyano-4-oxopyrrolidine-1-carboxylate 4 (2.1 g, 10.0 mmol) and hydrazine hydrochloride (1.1 g, 10.0 mol) dissolved in ethanol (50 mL) was stirred for 12 h at …
Number of citations: 4 onlinelibrary.wiley.com
K Lv, ML Liu, LS Feng, LY Sun, YX Sun, ZQ Wei… - European journal of …, 2012 - Elsevier
… A mixture of tert-butyl 3-cyano-4-oxopyrrolidine-1-carboxylate 1 (21.02 g, 100 mmol), (Boc) 2 O (26.19 g, 120 mmol) and 5% Pd/C (6.00 g) in methanol (250 mL) was pressurized at 70 …
Number of citations: 36 www.sciencedirect.com
NA Meanwell, R Sistla - Advances in Heterocyclic Chemistry, 2021 - Elsevier
… This ring system is readily accessed by heating tert-butyl 3-cyano-4-oxopyrrolidine-1-carboxylate (73) with N 2 H 4 .HCl in EtOH at 60 o C for 3 h to afford 72 as a white solid in 31% …
Number of citations: 7 www.sciencedirect.com
X Guo, XG Bai, YL Li, YC Wang - Acta Crystallographica Section E …, 2010 - scripts.iucr.org
… A mixture of tert-butyl 3-cyano-4-oxopyrrolidine-1-carboxylate (2.1 g , 10.0 mmol) and methylhydrazine (0.46 g , 10.0 mol) was dissolved in ethanol (50 ml) and stirred at room …
Number of citations: 3 scripts.iucr.org
X Guo, YL Li, YF Liu, HY Guo, YC Wang - Chinese Chemical Letters, 2010 - Elsevier
… by tert-butyl 3-cyano-4-oxopyrrolidine-1-carboxylate 1 with hydrazine hydrochloride in ethanol. Another side chain was prepared by tert-butyl 3-cyano-4-oxopyrrolidine-1-carboxylate 1 …
Number of citations: 14 www.sciencedirect.com
B Alcaide, P Almendros - Progress in Heterocyclic Chemistry, 2012 - Elsevier
… [3.4]octane scaffolds, the position isomers of the side chain at the C-7 position of zabofloxacin, has been achieved in eight steps from tert-butyl 3-cyano-4-oxopyrrolidine-1-carboxylate <…
Number of citations: 6 www.sciencedirect.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.